molecular formula C6H3ClO2S B8366626 2-Chloro-5-glyoxyloylthiophene

2-Chloro-5-glyoxyloylthiophene

Cat. No. B8366626
M. Wt: 174.61 g/mol
InChI Key: JXJDTLAEOCFVHN-UHFFFAOYSA-N
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Patent
US05476851

Procedure details

Selenium oxide (6.88%) is heated to dissolve in 100 ml aqueous dioxane (95:5 dioxane: H2O). The 2-acetyl-5-chlorothiophene (5.00 g) is added to the mixture. The resulting mixture is refluxed overnight, then cooled. The precipitated selenium metal is filtered after solvent removal a brown thick oil results which solidifies on standing. The solid is heated to dissolve in 400 ml hot water, filtered and allowed to cool to room temperature. The precipitate is collected by filtration, washed with fresh H2O and dried to obtain a light brown flake. The second crop is obtained by extracting the mother liquid with ethylacetate, separated, dried (MgSO4) and concentrated in vacuo to give a light yellow solid which upon treatment with HPLC gives 2-chloro-5-glyoxyloylthiophene, which is used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Se]=[O:2].[C:3]([C:6]1[S:7][C:8]([Cl:11])=[CH:9][CH:10]=1)(=[O:5])[CH3:4]>O1CCOCC1.O>[Cl:11][C:8]1[S:7][C:6]([C:3](=[O:5])[CH:4]=[O:2])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se]=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitated selenium metal is filtered
CUSTOM
Type
CUSTOM
Details
after solvent removal a brown thick oil
CUSTOM
Type
CUSTOM
Details
results which
TEMPERATURE
Type
TEMPERATURE
Details
The solid is heated
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with fresh H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain a light brown flake
CUSTOM
Type
CUSTOM
Details
The second crop is obtained
EXTRACTION
Type
EXTRACTION
Details
by extracting the mother liquid with ethylacetate
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid which upon treatment with HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CC1)C(C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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